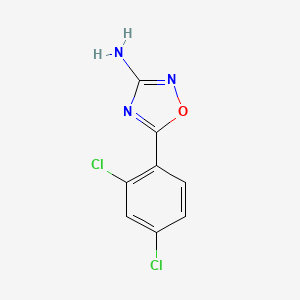

![molecular formula C13H9ClN2S2 B2470116 4-(Benzo[d]thiazol-2-ylthio)-3-chloroanilin](/img/structure/B2470116.png)

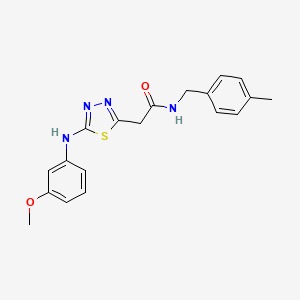

4-(Benzo[d]thiazol-2-ylthio)-3-chloroanilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

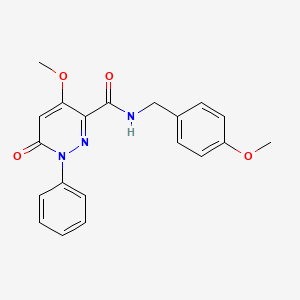

Beschreibung

KRAS-Inhibitor-9 ist eine niedermolekulare Verbindung, die so konzipiert ist, dass sie die Aktivität des KRAS-Proteins, das zur RAS-Familie von Proteinen gehört, gezielt angreift und hemmt. KRAS ist eine kleine Guanosintriphosphatase, die eine entscheidende Rolle in der Zellsignalübertragung spielt, die das Zellwachstum und die Zellproliferation reguliert. Mutationen im KRAS-Gen sind häufig in verschiedenen Krebsarten zu finden, darunter nicht-kleinzelliger Lungenkrebs, Darmkrebs und Bauchspeicheldrüsenkrebs . KRAS-Inhibitor-9 zielt speziell auf die mutierten Formen von KRAS ab und hemmt so seine onkogene Aktivität, was einen potenziellen therapeutischen Ansatz für KRAS-gesteuerte Krebsarten bietet .

Wissenschaftliche Forschungsanwendungen

KRAS-Inhibitor-9 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung der chemischen Eigenschaften und Reaktivität von KRAS-Inhibitoren.

Biologie: In zellbasierten Assays eingesetzt, um die biologischen Auswirkungen der KRAS-Inhibition auf die Zellsignalwege und die Proliferation von Krebszellen zu untersuchen.

Medizin: Als potenzielles Therapeutikum für die Behandlung von KRAS-gesteuerten Krebsarten untersucht. Präklinische und klinische Studien werden durchgeführt, um die Wirksamkeit und Sicherheit zu bewerten.

Wirkmechanismus

KRAS-Inhibitor-9 übt seine Wirkung aus, indem er an das mutierte KRAS-Protein bindet und dessen Aktivität hemmt. Die Verbindung zielt speziell auf die Guanosintriphosphat-Bindungstasche von KRAS ab und verhindert, dass das Protein nachgeschaltete Signalwege wie den Mitogen-aktivierten Protein-Kinase-Weg aktiviert. Diese Hemmung führt zu einer reduzierten Zellproliferation und induziert Apoptose in Krebszellen, die KRAS-Mutationen tragen .

Wirkmechanismus

Target of Action

The primary target of 4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline is the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall .

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . The disruption of this pathway due to the inhibition of the DprE1 enzyme leads to downstream effects such as the weakening of the mycobacterial cell wall .

Result of Action

The molecular effect of the compound’s action is the inhibition of the DprE1 enzyme . On a cellular level, this results in the disruption of the arabinogalactan biosynthesis pathway, leading to a weakened mycobacterial cell wall . This can potentially lead to the death of the mycobacteria, making 4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline a potent anti-tubercular agent .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KRAS-Inhibitor-9 umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von KRAS-Inhibitor-9 wird typischerweise durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert. Beispielsweise kann ein Benzolring mit verschiedenen Substituenten funktionalisiert werden, um die gewünschte Kernstruktur zu bilden.

Einführung von funktionellen Gruppen: Funktionelle Gruppen wie Amine, Hydroxygruppen oder Halogene werden durch Substitutionsreaktionen in die Kernstruktur eingeführt. Diese Reaktionen erfordern oft spezifische Reagenzien und Bedingungen, wie z. B. den Einsatz von starken Basen oder Säuren und kontrollierte Temperaturen.

Abschließende Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung der Kernstruktur mit anderen Molekülfragmenten, um das vollständige KRAS-Inhibitor-9-Molekül zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von KRAS-Inhibitor-9 beinhaltet die Hochskalierung des Synthesewegs, um die Verbindung in großen Mengen zu produzieren. Dies erfordert in der Regel eine Optimierung der Reaktionsbedingungen, Reinigungsprozesse und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Techniken wie Hochleistungsflüssigkeitschromatographie und Massenspektrometrie werden häufig zur Qualitätskontrolle eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KRAS-Inhibitor-9 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, bei denen spezifische funktionelle Gruppen oxidiert werden, um neue Produkte zu bilden.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb von KRAS-Inhibitor-9 in ihre reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden oft Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Amine werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten spezifischen funktionellen Gruppen ab. Beispielsweise kann die Oxidation einer Hydroxylgruppe zu einem Keton oder Aldehyd führen, während die Reduktion einer Nitrogruppe zu einem Amin führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sotorasib: Ein KRAS G12C-Inhibitor, der die gleiche Guanosintriphosphat-Bindungstasche wie KRAS-Inhibitor-9 angreift.

Adagrasib: Ein weiterer KRAS G12C-Inhibitor mit einem ähnlichen Wirkmechanismus.

MRTX849: Ein KRAS G12C-Inhibitor, der sich derzeit in klinischen Studien befindet.

Einzigartigkeit

KRAS-Inhibitor-9 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für bestimmte KRAS-Mutationen. Es kann Vorteile in Bezug auf Potenz, Selektivität und reduzierte Off-Target-Effekte im Vergleich zu anderen KRAS-Inhibitoren bieten .

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)-3-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S2/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSNLMOLTVGCGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)

![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/new.no-structure.jpg)

![N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2470046.png)